molecular formula C10H10BrClN2 B1650356 2-Amino-6-bromo-3-methylquinoline hydrochloride CAS No. 1171728-14-5

2-Amino-6-bromo-3-methylquinoline hydrochloride

Cat. No.: B1650356
CAS No.: 1171728-14-5
M. Wt: 273.55
InChI Key: AMMCNIUMBAUXPY-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C₁₀H₉BrClN₂ and a molecular weight of 273.56 g/mol. It is a derivative of quinoline, featuring an amino group at the 2-position, a bromo group at the 6-position, and a methyl group at the 3-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-3-methylquinoline hydrochloride typically involves the following steps:

  • Bromination: The starting material, 3-methylquinoline, undergoes bromination to introduce the bromo group at the 6-position.

  • Amination: The brominated compound is then subjected to amination to introduce the amino group at the 2-position.

  • Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromo-3-methylquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The bromo group can be reduced to form a hydrogen atom.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the bromo and amino positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2-nitro-6-bromo-3-methylquinoline.

  • Reduction: Formation of 2-amino-6-bromo-3-methylquinoline.

  • Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-bromo-3-methylquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In studies related to enzyme inhibition and receptor binding.

  • Medicine: As a potential lead compound in drug discovery and development.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Amino-6-bromo-3-methylquinoline hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • 2-Aminoquinoline

  • 6-Bromoquinoline

  • 3-Methylquinoline

Properties

IUPAC Name

6-bromo-3-methylquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMCNIUMBAUXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)N=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656585
Record name 6-Bromo-3-methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171728-14-5
Record name 2-Quinolinamine, 6-bromo-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171728-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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